AV Nodal Conduction Selectivity: S(-)-Verapamil Is 20.6–21.8 Times More Potent Than R(+)-Verapamil as a Negative Dromotropic Agent in Humans
In a randomized, placebo-controlled, four-way crossover study in 8 healthy human volunteers, optically pure S(-)-verapamil demonstrated 20.6–21.8 times greater potency than R(+)-verapamil in prolonging the PR interval on surface ECG, a measure of negative dromotropic effect on AV node conduction [1]. Subjects received single oral doses of 120 mg S(-)-verapamil, 480 mg R(+)-verapamil, 240 mg racemic verapamil, or placebo. The comparative potency was estimated using areas under the effect-time and serum concentration-time curves and linear regression of percent change in PR interval versus log serum concentration. This 20-fold potency differential confirms that the S-enantiomer is the pharmacologically dominant species for AV nodal calcium channel blockade.
| Evidence Dimension | Negative dromotropic potency on AV node (PR interval prolongation) |
|---|---|
| Target Compound Data | S(-)-verapamil: 20.6–21.8-fold greater potency than R(+)-verapamil (potency ratio). Dose: 120 mg orally produced significant PR prolongation vs. placebo. |
| Comparator Or Baseline | R(+)-verapamil: 480 mg orally (4-fold higher dose) produced measurable but substantially weaker PR interval prolongation. Potency ratio S:R = 20.6–21.8. |
| Quantified Difference | S(-)-verapamil is 20.6–21.8× more potent than R(+)-verapamil for AV node negative dromotropic effect (p < 0.05 vs. placebo for all verapamil treatments). |
| Conditions | Human healthy volunteers (n=8); single oral dose; randomized placebo-controlled four-way crossover; PR interval measured by surface ECG; serum enantiomer concentrations quantified up to 24 h. |
Why This Matters
For cardiac electrophysiology research targeting AV nodal L-type calcium channels, S(-)-verapamil provides ~20-fold greater experimental sensitivity per unit dose than the R-enantiomer, reducing the mass of compound required and minimizing off-target contributions.
- [1] Busse D, Templin S, Mikus G, et al. Cardiovascular effects of (R)- and (S)-verapamil and racemic verapamil in humans: a placebo-controlled study. Eur J Clin Pharmacol. 2006;62(8):613-619. doi:10.1007/s00228-006-0154-7. PMID: 16823584. View Source
